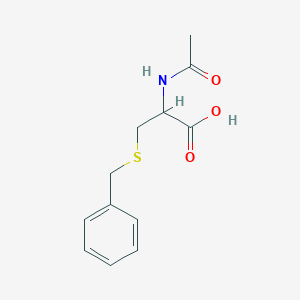
1,1,2,3-Tetrachloropropane
Übersicht
Beschreibung
1,1,2,3-Tetrachloropropane (TCP) is a synthetic chemical compound belonging to the family of chlorinated hydrocarbons. It is a colorless, odorless, and flammable liquid, and is used as a solvent, in the production of pesticides, and as a degreaser. TCP is also used in research laboratories as a reagent for chemical synthesis and as a solvent for various reactions. TCP has been studied extensively due to its wide range of applications and its potential toxicity. In
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
1,1,1,3-Tetrachloropropane has been studied for its conformational behavior using the PMR method in various solvents. It primarily exists in the trans-form in solution, influenced by the dielectric constant of the medium, showing the relationship between molecular structure and environmental conditions (Énglin et al., 1973).
Vibrational Spectra and Conformational Behaviour
Studies on the IR and Raman spectra of 1,2,2,3-tetrachloropropane have revealed insights into its conformational behavior and phase transitions in different physical states, contributing to the understanding of molecular dynamics and structure (Powell et al., 1983).
Chemical Reactions and Radical Rearrangements
Research has explored the chemical reactions of 1,1,1,3-tetrachloropropane, like its addition to vinylidene chloride, leading to unusual radical rearrangements. This highlights its potential in synthesizing complex chemical structures (Kuz’mina et al., 1976).
Preparation and Synthesis
The preparation methods of 1,1,2,3-tetrachloropropene, a derivative of 1,1,2,3-tetrachloropropane, have been extensively studied. This includes the analysis of different methods and their efficiencies, contributing to industrial chemistry and process optimization (Zhang Wen-qing, 2010).
Internal Rotation and Energy Studies
Investigations into the internal rotation of 1,1,2,2-tetrachloropropane and its energy aspects provide insights into the molecular dynamics and energy barriers within such molecules. This aids in understanding the thermodynamics and kinetics of similar compounds (Heatley et al., 1972).
Pyrolysis and Decomposition Studies
The study of the gas phase pyrolysis of 1,1,1,2-tetrachloropropane helps in understanding its thermal decomposition and the influence of various factors like temperature and pressure. This research is crucial for safety and environmental considerations in industrial processes (Dominguez & Chuchani, 1985).
Interaction with Other Chemicals
Studies on the interaction of 1,1,1,3-tetrachloropropane with other chemicals, such as its addition to substituted olefins in the presence of catalysts, provide valuable information for the development of new chemical reactions and synthesis pathways (Chukovskaya et al., 1972).
NQR Data for Crystal Structure Analysis
The use of NQR (Nuclear Quadrupole Resonance) data in analyzing the dynamical model of the crystal structure of 1,1,1,3-tetrachloropropane enhances the understanding of molecular vibrations and reorientations in solids, contributing to material science and crystallography (Danilov et al., 1979).
Safety and Hazards
1,1,2,3-Tetrachloropropane is a combustible liquid and is harmful if swallowed . It causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . Protective gloves and eye/face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
1,1,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMVYQMVLAYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871284 | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18495-30-2, 25641-62-7 | |
| Record name | 1,1,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 1,1,2,3-Tetrachloropropane in an emulsion system?
A1: The research indicates that this compound undergoes an elimination reaction in an emulsion system. This reaction is second order and primarily yields 1,1,3-trichloropropene-2. [] Minor products include cis- and trans-1,2,3-trichloropropene. [] This suggests that the reaction proceeds mainly via the removal of a hydrogen and a chlorine atom from the this compound molecule.
Q2: How does surfactant concentration influence the reaction kinetics of this compound elimination in an emulsion system?
A2: The research highlights a complex relationship between surfactant concentration and the rate constant of the elimination reaction. [] Initially, the rate constant increases with increasing surfactant concentration until a critical concentration is reached. [] Beyond this point, the rate constant decreases, ultimately reaching a plateau. This behavior suggests that surfactants play a crucial role in the reaction, potentially influencing the formation and stability of the emulsion, thereby affecting the availability of reactants at the interface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



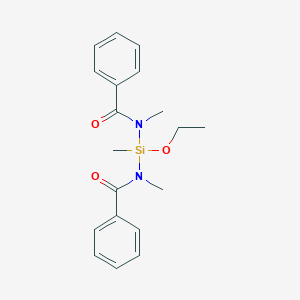

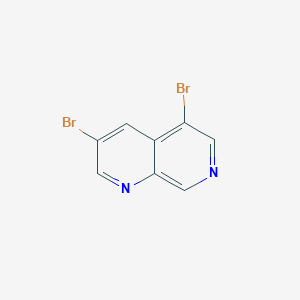



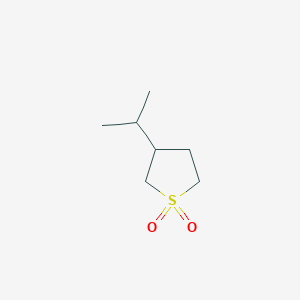

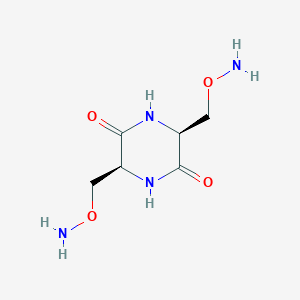
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
